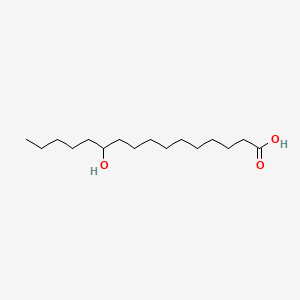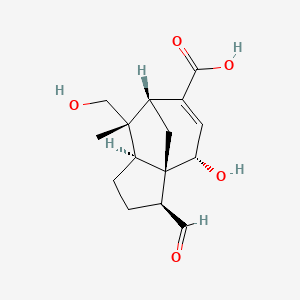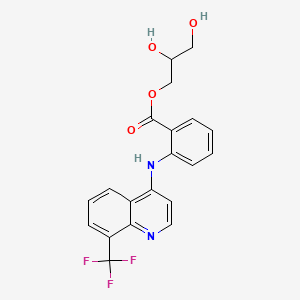
Floctafenine
Vue d'ensemble
Description
La floctafénine est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour la prise en charge de la douleur aiguë légère à modérée. La floctafénine agit en inhibant la synthèse des prostaglandines, des composés impliqués dans le processus inflammatoire .
Applications De Recherche Scientifique
La floctafénine présente plusieurs applications en recherche scientifique :
Médecine : Elle est utilisée comme analgésique pour la prise en charge de la douleur et de l’inflammation aiguës.
Chimie : La structure unique de la floctafénine en fait un sujet d’étude en chimie organique synthétique.
Biologie : La recherche sur la floctafénine comprend ses effets sur les processus cellulaires et son potentiel comme composé modèle pour l’étude de l’inhibition de la synthèse des prostaglandines.
Industrie : La floctafénine a été étudiée pour son potentiel anticorrosion, en particulier pour le zinc en milieu acide.
Mécanisme D'action
La floctafénine exerce ses effets en inhibant la synthèse des prostaglandines, des composés lipidiques qui jouent un rôle clé dans l’inflammation et la douleur. L’inhibition se produit par le blocage de l’enzyme cyclo-oxygénase (COX), qui est responsable de la conversion de l’acide arachidonique en prostaglandines . Cette action réduit l’inflammation et soulage la douleur.
Safety and Hazards
Floctafenine is harmful if swallowed . It’s recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation when handling it . In case of accidental ingestion, it’s advised to rinse the mouth and not to induce vomiting .
Analyse Biochimique
Biochemical Properties
Floctafenine interacts with enzymes and proteins involved in the synthesis of prostaglandins . The nature of these interactions involves the inhibition of the enzymes responsible for prostaglandin synthesis, thereby reducing inflammation and pain .
Cellular Effects
This compound’s primary cellular effect is the reduction of inflammation and pain. It achieves this by inhibiting the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the modulation of inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of prostaglandin synthesis . Prostaglandins are produced as a result of the cyclooxygenase (COX) pathway. By inhibiting this pathway, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain .
Metabolic Pathways
As an NSAID, it is known to inhibit the COX pathway, which is involved in the synthesis of prostaglandins .
Subcellular Localization
As an inhibitor of the COX pathway, it is likely that this compound interacts with enzymes in the cytoplasm of cells where prostaglandin synthesis occurs .
Méthodes De Préparation
La floctafénine peut être synthétisée par un processus en plusieurs étapes qui commence par la conversion de l’ortho-trifluorométhylaniline en un quinolol . La voie de synthèse comprend les étapes suivantes :
Conversion en quinolol : L’ortho-trifluorométhylaniline est convertie en un quinolol.
Condensation et cyclisation : Le quinolol est ensuite condensé avec l’éthoxyméthylène malonate de diéthyle (EMME) et cyclisé thermiquement.
Saponification et décarboxylation : L’intermédiaire est saponifié et l’acide résultant est décarboxylé.
Formation de la 4-chloroquinoléine : L’acide est converti en 4-chloroquinoléine par réaction avec l’oxychlorure de phosphore.
Déplacement du chlore : Le chlore est déplacé par le méthylanthranilate pour donner l’intermédiaire couplé.
Échange d’ester : Un échange d’ester avec le glycérol conduit à la formation de la floctafénine.
Analyse Des Réactions Chimiques
La floctafénine subit diverses réactions chimiques, notamment :
Oxydation : La floctafénine peut être oxydée dans des conditions spécifiques, conduisant à la formation de dérivés de la quinoléine.
Réduction : Les réactions de réduction peuvent modifier le cycle quinoléine, affectant les propriétés pharmacologiques du composé.
Substitution : Les réactions de substitution, telles que le déplacement du chlore par le méthylanthranilate, sont cruciales dans sa synthèse.
Comparaison Avec Des Composés Similaires
La floctafénine est similaire à d’autres AINS tels que l’aspirine et l’ibuprofène, mais elle possède des propriétés uniques en raison de ses motifs trifluorométhyle et quinoléine. Des composés similaires comprennent :
Aspirine : Inhibe également la synthèse des prostaglandines mais possède une structure chimique différente.
Ibuprofène : Un autre AINS avec un mécanisme d’action et une structure chimique différents.
Glafenine : Un composé structurellement apparenté avec des propriétés analgésiques similaires.
Propriétés
IUPAC Name |
2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPGQGAWABJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057695 | |
| Record name | Floctafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-99-9 | |
| Record name | Floctafenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Floctafenine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Floctafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Floctafenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Floctafenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLOCTAFENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04HVX6A9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
179-180 | |
| Record name | Floctafenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Floctafenine functions as a non-narcotic analgesic by inhibiting the biosynthesis of prostaglandins. It achieves this by targeting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins. [, ] Prostaglandins are known to play a crucial role in inflammation and pain signaling. By inhibiting their production, this compound effectively reduces pain and inflammation.
A: Research suggests that this compound might have limited ability to cross the blood-brain barrier. This is evidenced by a study where its antipyretic effect was observed only at significantly higher doses when administered intracerebroventricularly compared to indomethacin. []
A: While both this compound and opioids provide pain relief, their mechanisms differ significantly. This compound acts peripherally by reducing prostaglandin production, while opioids primarily target opioid receptors in the central nervous system. In a study comparing this compound to morphine in a mouse model of hyperalgesia, this compound blocked arachidonic acid-induced potentiation of pain, while morphine only reduced it. [] This suggests that this compound's action is primarily directed at prostaglandin synthesis, unlike morphine.
A: this compound has the molecular formula C20H17F3N2O4 and a molecular weight of 406.37 g/mol. []
ANone: While the provided abstracts don’t delve into detailed spectroscopic data, they do mention a few key aspects:
- UV-Vis Spectrophotometry: this compound exhibits absorbance in the UV-Vis region, with specific applications in analytical methods for its quantification. [, , , ]
- HPLC with UV detection: High-performance liquid chromatography (HPLC) methods coupled with UV detection at specific wavelengths are commonly used for the separation and quantification of this compound and its metabolites in biological samples and pharmaceutical formulations. [, , , ]
- Infrared Spectrophotometry (IR): IR spectroscopy was used to identify a metabolite of this compound in a bladder calculus. []
A: While the provided abstracts do not offer a detailed analysis of this compound's SAR, one study describes the synthesis of various this compound derivatives. [] These derivatives, designed with structural modifications to the parent this compound molecule, were evaluated for their anti-inflammatory and analgesic activities. The study found that some of these derivatives demonstrated greater potency than this compound in reducing carrageenan-induced paw edema in rats. This suggests that specific structural modifications can influence the pharmacological activity of this compound.
A: One study explored the impact of coating this compound with polyacrylic polymers on its bioavailability and ulcerogenic potential. [] Coating this compound with a cationic polymer was found to increase peak plasma concentration, reduce time to peak concentration, and increase the area under the curve (AUC), suggesting improved bioavailability.
A: this compound is well-absorbed following oral administration, reaching peak plasma levels within 1-2 hours. [] It undergoes an enterohepatic cycle and is primarily metabolized to floctafenic acid. [, ] Approximately 40% of the drug is excreted in the urine, and 60% is eliminated through fecal and biliary routes. []
A: A study investigating this compound's analgesic effect on toothaches found that administering the drug before or after meals did not significantly impact its efficacy. []
A: Research indicates that this compound can interfere with the antiplatelet effects of aspirin. [] This interaction is significant as it could have implications for patients with cardiovascular disease who are on low-dose aspirin therapy.
ANone: Several animal models have been employed to evaluate this compound's analgesic properties, including:
- Acetic Acid-Induced Writhing Test in Mice: This test measures the analgesic effect of drugs against chemically-induced visceral pain. This compound has consistently shown significant activity in this model. [, , ]
- Randall-Selitto Test in Rats: This test assesses pain sensitivity in inflamed paws. This compound effectively reduced pain responses in this model, particularly in inflamed paws, indicating its peripheral analgesic action. []
- Bradykinin-Induced Flexor Reflex in Rats: this compound, even at low doses, effectively suppressed hindlimb flexor reflexes triggered by bradykinin, demonstrating its potent peripheral analgesic action. []
ANone: this compound has been investigated in various clinical trials for pain management, primarily in conditions like osteoarthritis and postoperative pain.
- Osteoarthritis: Several double-blind, controlled trials demonstrated the efficacy of this compound in relieving pain and stiffness associated with osteoarthritis, with comparable or superior efficacy to aspirin and ibuprofen. [, , ]
- Postoperative Pain: Clinical trials have confirmed the efficacy of this compound in managing postoperative pain, showing similar or superior pain relief compared to dihydrocodeine, propoxyphene, and aspirin. [, , , ]
ANone: Although generally well-tolerated, this compound has been associated with several side effects, including:
- Gastrointestinal disturbances: Similar to other NSAIDs, this compound may cause gastrointestinal side effects, although they appear to be less frequent compared to aspirin. [, ]
- Anaphylactic reactions: Rare cases of anaphylaxis have been reported with this compound use, with a structural resemblance to glafenine (another analgesic known to cause anaphylaxis) being a possible factor. [, ]
- Coma in cirrhosis: One case report linked this compound use to coma in a patient with cirrhosis. []
ANone: Various analytical techniques are employed for the quantification of this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is widely used to determine this compound concentrations in plasma, urine, and pharmaceutical formulations. [, , , ]
- Spectrofluorimetry: Both direct and synchronous spectrofluorimetric methods have been developed for the sensitive determination of this compound in the presence of its degradation product. []
- Derivative Spectrophotometry: This technique has been utilized for the simultaneous determination of this compound and its degradation product in pharmaceutical formulations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


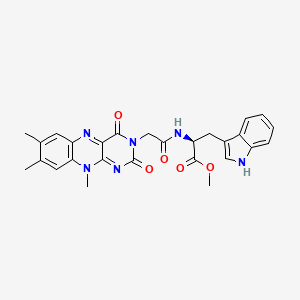
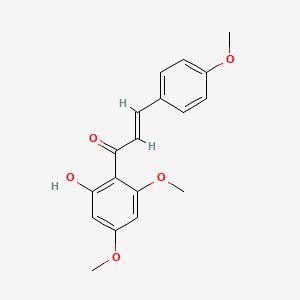
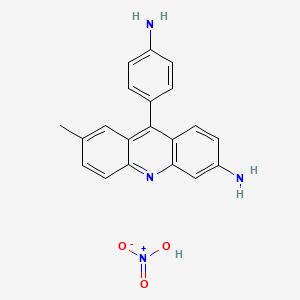
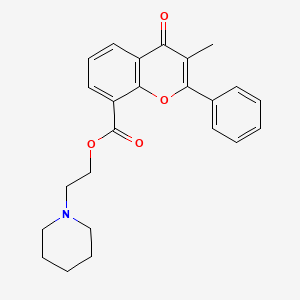
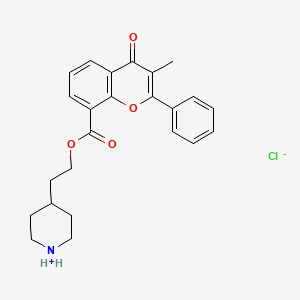
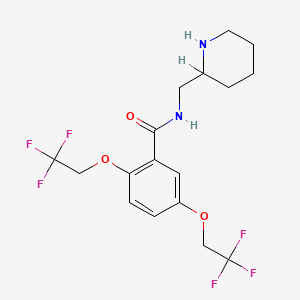
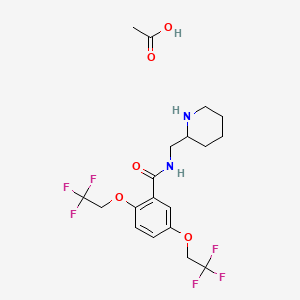
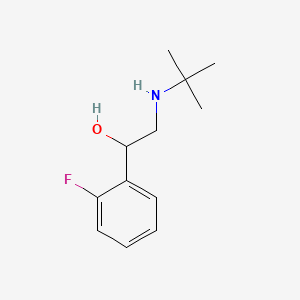
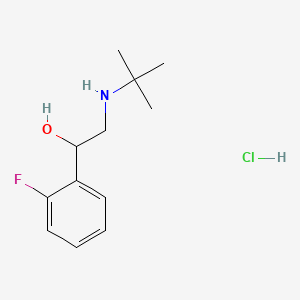

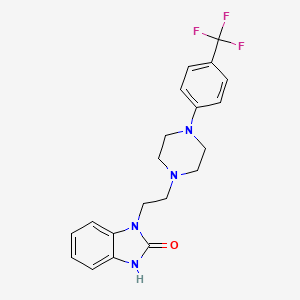
![3-Butan-2-yl-19-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-11-hydroxy-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione](/img/structure/B1672776.png)
